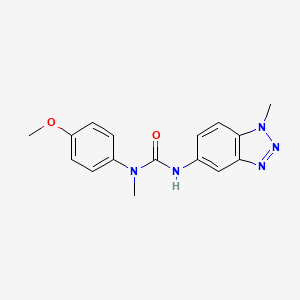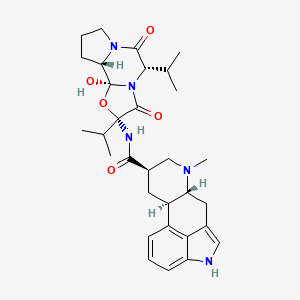
Dihydroergocornin
Übersicht
Beschreibung
Dihydroergocornine is an ergot alkaloid, specifically a dihydrogenated derivative of ergocornine. It is one of the three components of ergoloid mesylates, which are used for their nootropic and hypotensive properties. Dihydroergocornine is known for its significant effects on cerebral blood flow and vascular resistance, making it a valuable compound in the treatment of age-related cognitive decline and other neurological conditions .
Wissenschaftliche Forschungsanwendungen
Dihydroergocornin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Referenzverbindung bei der Untersuchung von Mutterkornalkaloiden und deren Derivaten eingesetzt.
Biologie: Untersucht für seine Auswirkungen auf zelluläre Prozesse und Signalwege.
Medizin: Wird zur Behandlung altersbedingter kognitiver Beeinträchtigungen, Demenz und zur Rekonvaleszenz nach Schlaganfall eingesetzt. .
Industrie: In der Produktion von Nootropika und anderen pharmazeutischen Formulierungen eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkung durch verschiedene Mechanismen aus:
Vasodilatation: Es stimuliert das vasodilatatorische Zentrum, was zu einer Abnahme des mittleren arteriellen Drucks führt.
Adrenolytische und sympatholytische Wirkungen: Es hemmt die Wirkung von Adrenalin und Noradrenalin und reduziert die Aktivität des sympathischen Nervensystems.
Rezeptorhemmung: Es wirkt als Antagonist an Serotonin- und Noradrenalinrezeptoren, verhindert eine Überstimulation und hält die zerebrale metabolische Homöostase aufrecht
Ähnliche Verbindungen:
- Dihydroergocristin
- Dihydro-alpha-ergocryptin
Vergleich: this compound, Dihydroergocristin und Dihydro-alpha-ergocryptin sind allesamt Bestandteile von Ergoloidmesylaten. Während sie ähnliche Strukturen und pharmakologische Eigenschaften aufweisen, ist this compound einzigartig in seiner spezifischen Wirkung auf die zerebrale Durchblutung und den Gefäßwiderstand. Dies macht es besonders wertvoll bei der Behandlung neurologischer Erkrankungen .
Safety and Hazards
Wirkmechanismus
Dihydroergocornine exerts its effects through several mechanisms:
Vasodilation: It stimulates the vasodilator center, leading to a decrease in mean arterial pressure.
Adrenolytic and Sympathicolytic Actions: It inhibits the actions of adrenaline and noradrenaline, reducing sympathetic nervous system activity.
Receptor Inhibition: It acts as an antagonist at serotonin and noradrenaline receptors, preventing overstimulation and maintaining cerebral metabolic homeostasis
Similar Compounds:
- Dihydroergocristine
- Dihydro-alpha-ergocryptine
Comparison: Dihydroergocornine, dihydroergocristine, and dihydro-alpha-ergocryptine are all components of ergoloid mesylates. While they share similar structures and pharmacological properties, dihydroergocornine is unique in its specific effects on cerebral blood flow and vascular resistance. This makes it particularly valuable in the treatment of neurological conditions .
Biochemische Analyse
Biochemical Properties
Dihydroergocornine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It exhibits sympatholytic and hypotensive properties, which are observed as a decrease in mean arterial pressure . In the brain, dihydroergocornine decreases cerebral blood flow, cerebral vascular resistance, and oxygen uptake, contributing to cerebral metabolic homeostasis . The compound interacts with adrenergic, dopaminergic, and serotonergic receptors, influencing neurotransmitter systems and cerebral metabolism .
Cellular Effects
Dihydroergocornine affects various types of cells and cellular processes. It has been observed to decrease cerebral blood flow and oxygen uptake in the brain, which helps maintain cerebral metabolic homeostasis . The compound influences cell signaling pathways by interacting with adrenergic, dopaminergic, and serotonergic receptors, which can impact gene expression and cellular metabolism . Additionally, dihydroergocornine has been shown to have a normalizing effect on central monoaminergic neurotransmitter systems .
Molecular Mechanism
The molecular mechanism of dihydroergocornine involves its interaction with adrenergic, dopaminergic, and serotonergic receptors. It acts as an antagonist at alpha-adrenergic receptors and has mixed agonist/antagonist effects at dopamine and serotonin receptors . The biotransformation of dihydroergocornine occurs via oxidation and cleavage of the proline in the peptide portion of the molecule, as well as by the splitting of the amide bond, yielding dihydrolysergic acid amide . These interactions contribute to its effects on neurotransmitter systems and cerebral metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dihydroergocornine have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that dihydroergocornine administration in non-toxic doses presents sympatholytic and hypotensive properties, which are observed as a significantly decreased mean arterial pressure . Over time, these effects contribute to maintaining cerebral metabolic homeostasis .
Dosage Effects in Animal Models
The effects of dihydroergocornine vary with different dosages in animal models. In studies designed to evaluate parameters of learning and memory, dihydroergocornine administration has been associated with improved cognitive function . At high doses, the compound may exhibit toxic or adverse effects. It is important to determine the appropriate dosage to achieve the desired therapeutic effects while minimizing potential risks.
Metabolic Pathways
Dihydroergocornine is involved in metabolic pathways that include oxidation and cleavage of the proline in the peptide portion of the molecule, as well as the splitting of the amide bond . These metabolic processes yield dihydrolysergic acid amide, which contributes to the compound’s effects on neurotransmitter systems and cerebral metabolism . The metabolism of dihydroergocornine can be influenced by other compounds, such as medroxyprogesterone acetate and mefenamic acid .
Transport and Distribution
Dihydroergocornine is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s distribution can affect its localization and accumulation in specific tissues, influencing its overall activity and function . The transport and distribution of dihydroergocornine are essential for its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of dihydroergocornine can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of dihydroergocornine is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dihydroergocornine is synthesized through the hydrogenation of ergocornine, which involves the addition of hydrogen to the double bonds in the lysergic acid moiety. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of dihydroergocornine follows similar synthetic routes but on a larger scale. The process involves the extraction of ergocornine from ergot, followed by purification and hydrogenation. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Dihydroergocornin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung verschiedener oxidierter Derivate führen.
Reduktion: Weitere Reduktion kann die in dem Molekül vorhandenen funktionellen Gruppen verändern.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen des Moleküls auftreten, was zur Bildung neuer Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Wasserstoffgas (H₂) in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff (Pd/C) wird üblicherweise verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können je nach gewünschter Substitution verwendet werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation zur Bildung von hydroxylierten oder Ketonderivaten führen, während Reduktion vollständig gesättigte Verbindungen liefern kann .
Eigenschaften
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,14,16-17,19,21,23-24,26,32,40H,7,10-13,15H2,1-5H3,(H,33,37)/t19-,21-,23-,24+,26+,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEALOBQTUQIVGU-QNIJNHAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044013 | |
| Record name | Dihydroergocornine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
Decomposes | |
| Record name | Dihydroergocornine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The mechanism of action by which dihydroergocornine exerts its effects are not entirely defined. However, it is reported that dihydroergocornine has central and peripheral effects. The fall in blood pressure seems to be related to the stimulation of the vasodilator center. It has been demonstrated that dihydroergocornine possesses potent adrenolytic and sympathicolytic actions. The effect of dihydroergocornine is related to the inhibitory effect against the serotonin and noradrenaline receptors in which dihydroergocornine seems to be very potent against a stimulation-induced noradrenaline overflow. It also presents a stimulatory effect in arterial and venous smooth muscle when administered at slightly higher concentrations than the necessary for the inhibitory effect. | |
| Record name | Dihydroergocornine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
25447-65-8 | |
| Record name | Dihydroergocornine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25447-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroergocornine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroergocornine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11273 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dihydroergocornine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydroergocornine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROERGOCORNINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IK4C1OC8NE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dihydroergocornine exert its effects on the central nervous system?
A1: While the exact mechanism remains under investigation, research suggests dihydroergocornine may influence multiple neurotransmitter systems. It appears to counteract the elevation of cyclic AMP content in brain tissue induced by noradrenaline or dopamine. [] Evidence points towards potential noradrenaline antagonist, dopamine agonist, and serotonin agonist effects. [] Further research is needed to fully elucidate its precise interactions within the brain.
Q2: Dihydroergocornine is mentioned as having potential in treating peripheral vascular diseases. What is its mechanism in this context?
A2: Dihydroergocornine, along with other dihydrogenated ergot alkaloids, exhibits adrenergic blocking properties. [, , ] This means it can inhibit the effects of adrenaline and noradrenaline, neurotransmitters involved in vasoconstriction. By blocking these effects, dihydroergocornine may contribute to vasodilation, potentially improving blood flow in peripheral vascular diseases.
Q3: What is the molecular formula and weight of dihydroergocornine?
A3: The molecular formula of dihydroergocornine is C31H41N5O5, and its molecular weight is 563.7 g/mol.
Q4: What is known about the absorption of dihydroergocornine?
A4: Studies using tritium-labeled dihydroergocornine in humans indicate that it reaches peak plasma concentration around 1 to 2 hours after oral administration. [] The absorption quotient, calculated from urinary excretion data, was found to be between 25% and 30%, suggesting moderate absorption. []
Q5: Are there differences in bioavailability between different formulations of dihydroergocornine?
A5: A study comparing the bioavailability of dihydroergotoxine mesylate (a mixture containing dihydroergocornine) from tablets and oral solution found that while the tablet formulation showed delayed absorption due to dissolution time, other pharmacokinetic parameters, including bioavailability, were comparable. []
Q6: What evidence supports the use of dihydroergocornine in age-related cognitive decline?
A6: Research in animal models and healthy elderly volunteers suggests that dihydroergocornine, often as part of a mixture like co-dergocrine mesylate, may improve cognitive function, including memory and learning. [] Controlled studies in elderly patients with age-related cognitive decline have shown potential benefits in some cognitive parameters, although the clinical significance of these findings remains a subject of debate. [, , ]
Q7: Has dihydroergocornine been studied in the context of hypertension?
A7: Yes, studies investigating dihydroergocornine in hypertensive patients have shown it can induce a reduction in blood pressure, potentially through its sympatholytic properties. [, , , , , , ] Some research suggests that this blood pressure-lowering effect is not associated with a reactive increase in heart rate. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


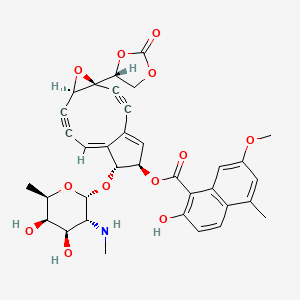
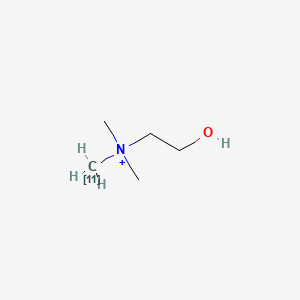
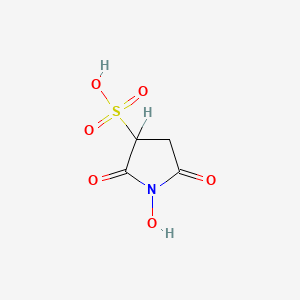
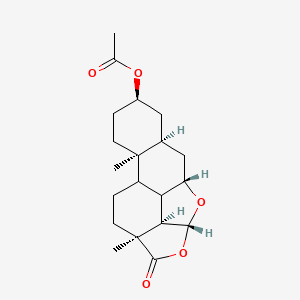
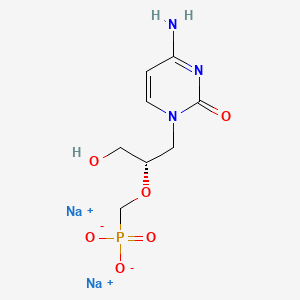
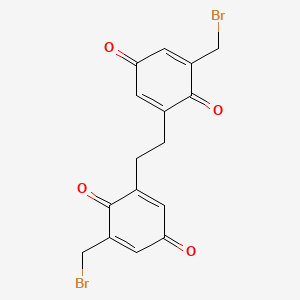
![3-Ethyl-3-[4-(hydroxyamino)phenyl]piperidine-2,6-dione](/img/structure/B1203972.png)
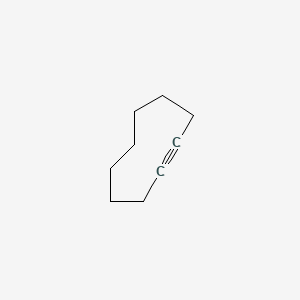
![1-Methyl-4-propan-2-yl-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B1203975.png)

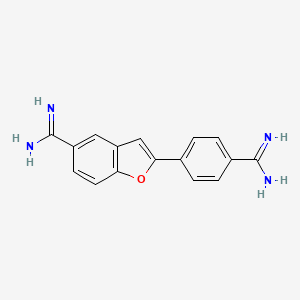
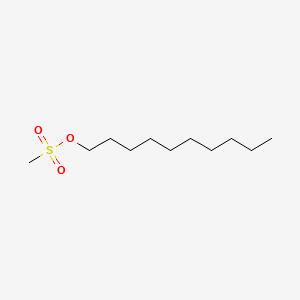
![[4-Amino-3-(4-methylphenyl)-2-sulfanylidene-5-thiazolyl]-(4-morpholinyl)methanone](/img/structure/B1203982.png)
